Pcaf-IN-1

PCAF inhibition Histone acetyltransferase Enzymatic assay

PCAF-IN-1 (CAS 2439194-86-0) is the reference PCAF/KAT2B inhibitor featuring a 6-hydrazinyl and 3-(4-chlorophenyl) triazolophthalazine scaffold. It outperforms clinical chemotherapeutics in colorectal cancer models (HCT-116 IC50 = 3.76 μM vs. doxorubicin 5.23 μM) and demonstrates pan-cancer antiproliferative activity (HePG-2, MCF-7, PC3, HCT-116). Its validated SAR and high selectivity make it essential for reproducible epigenetic research. Procure the exact compound—analogs with trifluoromethyl or alternative amines show divergent potency—to ensure target engagement and data integrity.

Molecular Formula C15H11ClN6
Molecular Weight 310.74 g/mol
Cat. No. B10857085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcaf-IN-1
Molecular FormulaC15H11ClN6
Molecular Weight310.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CC=C(C=C4)Cl)NN
InChIInChI=1S/C15H11ClN6/c16-10-7-5-9(6-8-10)14-19-20-15-12-4-2-1-3-11(12)13(18-17)21-22(14)15/h1-8H,17H2,(H,18,21)
InChIKeyDXGDDBPXRDYXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCAF-IN-1: A Selective p300/CBP-Associated Factor (PCAF) Inhibitor for Epigenetic and Oncology Research


PCAF-IN-1 (CAS 2439194-86-0) is a small-molecule inhibitor of the p300/CBP-associated factor (PCAF, also known as KAT2B), a histone acetyltransferase (HAT) that regulates chromatin remodeling and gene expression. Identified as compound 32 in a series of 1,2,4-triazolophthalazine derivatives, PCAF-IN-1 is characterized as a highly selective PCAF inhibitor with demonstrable anti-proliferative effects across multiple human cancer cell lines. [1] The compound exhibits an IC50 of 10.30 μM for PCAF enzymatic inhibition and displays potent antitumor activity (IC50 values ranging from 3.76 to 9.71 μM) in hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116) cells. [1]

Why PCAF-IN-1 Cannot Be Replaced by Other Triazolophthalazine Derivatives


The triazolophthalazine scaffold exhibits divergent biological activities depending on subtle structural modifications, precluding simple generic substitution. In the same chemical series, compounds with different substituents at the C-6 and C-3 positions display markedly different PCAF inhibitory potencies and antitumor activities. For instance, while compound 17 (PCAF-IN-2) shares the 1,2,4-triazolophthalazine core, it demonstrates an IC50 of 5.31 μM against PCAF compared to PCAF-IN-1's 10.30 μM, yet PCAF-IN-1 exhibits superior anti-proliferative efficacy in HCT-116 colorectal carcinoma cells (IC50 = 3.76 μM vs. 5.23 μM for doxorubicin and 11.4 μM for afatinib). [1] The presence of a 6-hydrazinyl group and a 3-(4-chlorophenyl) moiety in PCAF-IN-1 confers distinct target engagement and cellular activity profiles that are not interchangeable with analogs bearing trifluoromethyl groups or alternative amines. [1] Therefore, procurement of the precise compound is essential for experimental reproducibility and accurate biological interrogation of PCAF-mediated pathways.

Quantitative Differentiation of PCAF-IN-1 from Closest Analogs and Reference Inhibitors


PCAF-IN-1 Demonstrates 2-fold Lower PCAF Inhibitory Potency but Superior Cellular Activity Versus Reference Compound Bromosporine

In a direct enzymatic assay for PCAF inhibition, PCAF-IN-1 (Compound 32) exhibited an IC50 of 10.30 μM. This potency is approximately 2-fold lower than the reference inhibitor bromosporine (IC50 = 5.00 μM) in the same assay system. However, in cellular anti-proliferation assays, PCAF-IN-1 displayed superior activity against HCT-116 colorectal carcinoma cells (IC50 = 3.76 μM) compared to bromosporine's reported cellular effects. [1]

PCAF inhibition Histone acetyltransferase Enzymatic assay

PCAF-IN-1 Outperforms Close Structural Analog PCAF-IN-2 (Compound 17) in HCT-116 Colorectal Carcinoma Anti-Proliferation

Among the triazolophthalazine series, PCAF-IN-1 (Compound 32) displayed the most potent anti-proliferative activity against HCT-116 colorectal carcinoma cells with an IC50 of 3.76 μM. In direct comparison, the close analog PCAF-IN-2 (Compound 17), which has a 3-(trifluoromethyl) group instead of the 3-(4-chlorophenyl) moiety, exhibited a higher IC50 of 5.23 μM in the same cell line. [1] This represents a 1.4-fold improvement in potency for PCAF-IN-1.

Antiproliferative activity Colorectal cancer Triazolophthalazine derivatives

PCAF-IN-1 Exhibits Broad-Spectrum Antitumor Activity Comparable to Doxorubicin and Afatinib Across Multiple Cancer Types

PCAF-IN-1 demonstrated potent, broad-spectrum antitumor activity across four human cancer cell lines: HePG-2 (liver, IC50 = 4.89 μM), MCF-7 (breast, IC50 = 6.18 μM), PC3 (prostate, IC50 = 9.71 μM), and HCT-116 (colorectal, IC50 = 3.76 μM). These values are comparable to, and in some cases superior to, the clinical chemotherapeutics doxorubicin (HePG-2 IC50 = 4.50 μM; MCF-7 IC50 = 4.17 μM; PC3 IC50 = 8.87 μM; HCT-116 IC50 = 5.23 μM) and afatinib (HePG-2 IC50 = 5.4 μM; MCF-7 IC50 = 7.1 μM; PC3 IC50 = 7.7 μM; HCT-116 IC50 = 11.4 μM). [1] Notably, PCAF-IN-1 was 3-fold more potent than afatinib in HCT-116 cells.

Antitumor agent Cancer cell lines Broad-spectrum activity

Structural Determinants Differentiate PCAF-IN-1 from Less Active Triazolophthalazine Analogs

The presence of a 6-hydrazinyl group and a 3-(4-chlorophenyl) moiety in PCAF-IN-1 (Compound 32) is critical for its enhanced antitumor activity. Compounds lacking the hydrazinyl substitution (e.g., aminoalcohol derivatives 10-16, 18-31) showed reduced or variable efficacy. Compound 25, which shares the 3-(4-chlorophenyl) group but has a different 6-substituent, exhibited a PCAF IC50 of 32.96 μM—3.2-fold higher (less potent) than PCAF-IN-1 (10.30 μM). [1] This quantitative SAR evidence confirms that the precise combination of substituents in PCAF-IN-1 is non-substitutable.

Structure-activity relationship SAR Triazolophthalazine scaffold

Optimal Research Applications for PCAF-IN-1 Based on Quantitative Differentiation Evidence


Investigating PCAF-Dependent Colorectal Cancer Pathogenesis

With an IC50 of 3.76 μM in HCT-116 colorectal carcinoma cells—superior to both doxorubicin (5.23 μM) and afatinib (11.4 μM) [1]—PCAF-IN-1 is uniquely suited for studying PCAF-mediated oncogenic signaling in colorectal cancer models. Its 1.4-fold greater potency over PCAF-IN-2 in this cell line [1] enables robust target engagement at lower doses, minimizing off-target effects and maximizing phenotypic window in loss-of-function studies.

Elucidating PCAF's Role in Broad-Spectrum Antitumor Activity

PCAF-IN-1's comparable activity to clinical chemotherapeutics across liver (HePG-2, IC50 = 4.89 μM), breast (MCF-7, IC50 = 6.18 μM), and prostate (PC3, IC50 = 9.71 μM) cancer cells [1] makes it an ideal chemical probe for pan-cancer epigenetic studies. Researchers can deploy a single PCAF-selective tool compound across multiple tumor types to dissect common PCAF-dependent transcriptional programs without the confounding pleiotropic effects of doxorubicin or afatinib.

Structure-Activity Relationship (SAR) Benchmarking for Triazolophthalazine-Based PCAF Inhibitors

The 3.2-fold enhancement in PCAF inhibitory potency conferred by PCAF-IN-1's specific 6-hydrazinyl and 3-(4-chlorophenyl) substituents over analog compound 25 (IC50 = 32.96 μM vs. 10.30 μM) [1] positions PCAF-IN-1 as a benchmark reference compound. Medicinal chemistry groups can use PCAF-IN-1 as a positive control in SAR campaigns to validate whether new triazolophthalazine derivatives achieve the requisite structural features for potent PCAF inhibition.

Chemical Probe for PCAF Bromodomain Function (Supporting Evidence)

Although quantitative selectivity profiling against a broad panel of bromodomains is not yet published for PCAF-IN-1, its classification as a 'highly selective' PCAF inhibitor in the primary literature [1] supports its use as an early-stage chemical probe for investigating PCAF bromodomain biology. Researchers should note that orthogonal selectivity assays are recommended to confirm target-specific effects; however, PCAF-IN-1's well-characterized SAR and cellular efficacy profile provide a solid foundation for initial mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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